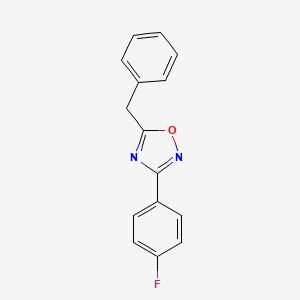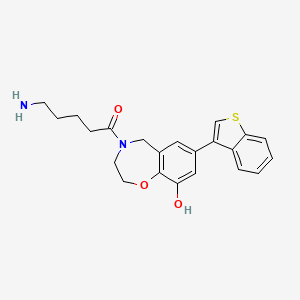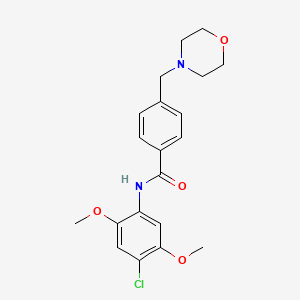
N-(4-chloro-2-fluorophenyl)-3-phenyl-2-propynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-fluorophenyl)-3-phenyl-2-propynamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is also known as CFMP or TRO19622 and is a potent inhibitor of the voltage-gated sodium channel Nav1.7.
Wirkmechanismus
The Nav1.7 channel is a voltage-gated sodium channel that is primarily expressed in sensory neurons. This channel plays a critical role in the transmission of pain signals, and its inhibition has been shown to reduce pain sensation. N-(4-chloro-2-fluorophenyl)-3-phenyl-2-propynamide selectively blocks the Nav1.7 channel, which leads to a reduction in pain transmission.
Biochemical and Physiological Effects:
The inhibition of the Nav1.7 channel by this compound has been shown to have several biochemical and physiological effects. These include the reduction of pain sensation, the inhibition of neuronal excitability, and the modulation of synaptic transmission.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-chloro-2-fluorophenyl)-3-phenyl-2-propynamide in lab experiments is its high selectivity for the Nav1.7 channel. This allows for the specific targeting of pain transmission pathways without affecting other sodium channels. However, one of the limitations of using this compound is its low solubility, which can make it challenging to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-chloro-2-fluorophenyl)-3-phenyl-2-propynamide. These include the development of more potent and selective Nav1.7 inhibitors, the investigation of the compound's potential applications in other areas of medicine, and the exploration of its mechanism of action at the molecular level. Additionally, the development of new formulations and delivery methods may help to overcome some of the limitations of this compound in experimental settings.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of pain management. Its selective inhibition of the Nav1.7 channel makes it a promising candidate for the development of new analgesic drugs. Further research is needed to explore its full potential and to overcome some of the limitations associated with its use in lab experiments.
Synthesemethoden
The synthesis of N-(4-chloro-2-fluorophenyl)-3-phenyl-2-propynamide involves a multistep process that includes the reaction of 4-chloro-2-fluoroaniline with propargyl bromide to form 4-chloro-2-fluoro-N-(prop-2-yn-1-yl)aniline. This intermediate is then reacted with phenylacetylene in the presence of a palladium catalyst to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-fluorophenyl)-3-phenyl-2-propynamide has been extensively studied for its potential applications in the field of pain management. The compound has been shown to selectively block the Nav1.7 channel, which is known to play a crucial role in the transmission of pain signals. This makes CFMP a promising candidate for the development of new analgesic drugs.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-3-phenylprop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO/c16-12-7-8-14(13(17)10-12)18-15(19)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNBAQQWIPINQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5346456.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide](/img/structure/B5346461.png)
![4-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methyl-1H-benzimidazole](/img/structure/B5346468.png)
![4-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5346478.png)
![N~1~-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-N~2~-methylglycinamide](/img/structure/B5346487.png)


![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(tetrahydro-3-thienylamino)nicotinamide](/img/structure/B5346498.png)

![3',4'-difluoro-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5346502.png)
![2-(2,6-dichlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5346506.png)